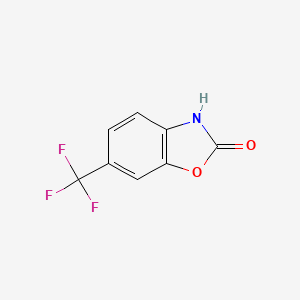![molecular formula C22H14FNO2 B2675699 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione CAS No. 906637-92-1](/img/structure/B2675699.png)
2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indane-1,3-dione derivatives, which includes 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione, involves various chemical reactions . For instance, a series of diorganotin(IV) complexes [R2SnLCl] was synthesized by the reaction of 2-(3-methylbutanoyl)-1H-indene-1,3(2H)-dione and 4-substituted anilines .Molecular Structure Analysis
The molecular structure of 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione is characterized by its molecular formula C22H14FNO2. The molecule is composed of a fluorophenyl group, a phenylcarbonimidoyl group, and an indene-1,3-dione group.Chemical Reactions Analysis
Indane-1,3-dione, a core structure in 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione, is a versatile building block used in numerous applications. It undergoes various chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione can be inferred from its molecular structure and its reactivity. It has a high chemical reactivity and kinetic instability, which are rationalized based on its high E HOMO, A, σ, ΔN, ΔE back-donation, and low ΔE gap, E LUMO, I and η .Wissenschaftliche Forschungsanwendungen
Optical Materials and Non-linear Optics
Research on arylmethylene-1,3-indandione derivatives, a class structurally related to "2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione," has demonstrated their potential as molecular glasses with significant third-order non-linear optical properties. These properties are crucial for the development of optical materials that can be used in applications like optical limiters, switches, and modulators (G. Seniutinas et al., 2012).
Organic Electronics and Semiconductor Materials
The exploration of indeno[1,2-b]fluorene derivatives has revealed their suitability as organic semiconductors, with a focus on their application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These findings highlight the compound's role in the development of materials with optimized electronic properties for efficient charge transport and high performance in electronic devices (Conerd K Frederickson et al., 2017).
Photophysical Properties and Solid-State Fluorescence
Indene-1,3-dionemethylene derivatives, related to the chemical structure , have been synthesized to exhibit aggregation-induced emission enhancement (AIEE) and mechanofluorochromic properties. These compounds can undergo reversible fluorescence changes when subjected to external stimuli such as grinding, annealing, and solvent fuming. Such properties are significant for the development of responsive fluorescent materials for sensing, imaging, and data storage applications (Yanze Liu et al., 2016).
Polymer Solar Cells
The use of indene-C60 bisadduct as an electron-cascade acceptor in polymer solar cells has been reported to improve power conversion efficiency. This application underscores the potential of derivatives of "2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione" in enhancing the performance of renewable energy technologies (Pei Cheng et al., 2014).
Eigenschaften
IUPAC Name |
2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO2/c23-15-10-12-16(13-11-15)24-20(14-6-2-1-3-7-14)19-21(25)17-8-4-5-9-18(17)22(19)26/h1-13,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENDWHCBHFUQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)F)C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((6Ar,8r,9ar)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6h-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B2675616.png)
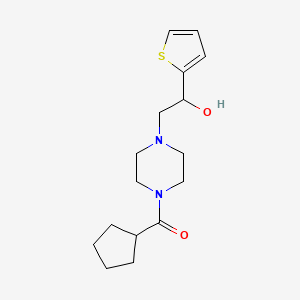
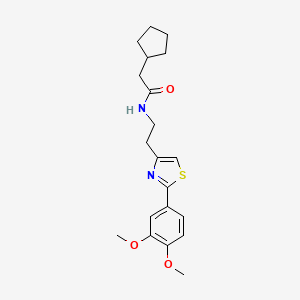
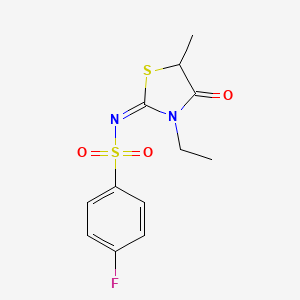
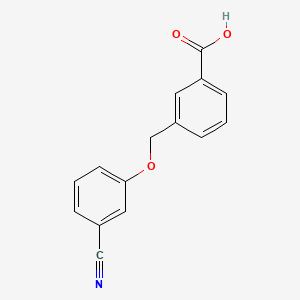
![Bicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B2675624.png)
![2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene](/img/structure/B2675625.png)
![4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2675626.png)
![3-Bromo-2-methylpyrazolo[1,5-b]pyridazine](/img/structure/B2675628.png)
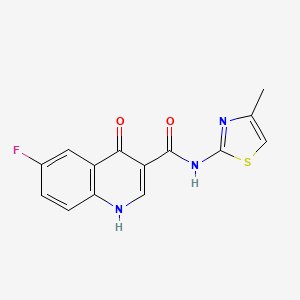
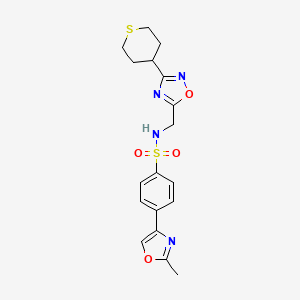
![1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2675633.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2675635.png)
